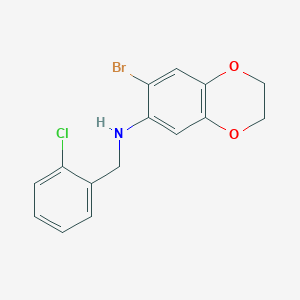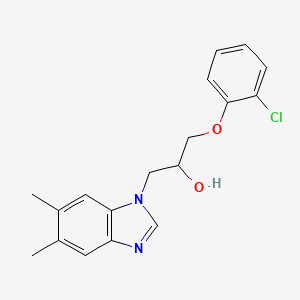
(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorobenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-bromo-2,3-dihydro-1,4-benzodioxin-6-yl)(2-chlorobenzyl)amine is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as BDCAA and has been synthesized using various methods. The purpose of
Mecanismo De Acción
BDCAA's mechanism of action is not fully understood, but it is believed to act as a ligand for GPCRs and as an inhibitor of enzymes such as MAO and AChE. It has also been suggested that BDCAA may have an effect on the immune system and inflammation.
Biochemical and Physiological Effects:
BDCAA has been found to have various biochemical and physiological effects. It has been shown to have potential as an antidepressant, anxiolytic, and antipsychotic agent. BDCAA has also been found to have potential as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BDCAA in lab experiments is that it has been found to be relatively stable and easy to handle. However, one limitation is that it is not widely available and can be expensive to synthesize.
Direcciones Futuras
There are many potential future directions for the study of BDCAA. One direction is to further explore its potential as a ligand for GPCRs and as an inhibitor of enzymes such as MAO and AChE. Another direction is to investigate its potential as an anticancer agent. Additionally, further research could be done to explore its potential as an immunomodulatory agent and its effects on inflammation.
Métodos De Síntesis
BDCAA can be synthesized using different methods, including the Suzuki coupling reaction, Buchwald-Hartwig amination, and the Ullmann reaction. The Suzuki coupling reaction involves the coupling of a boronic acid and an aryl halide in the presence of a palladium catalyst. The Buchwald-Hartwig amination involves the coupling of an aryl halide and an amine in the presence of a palladium catalyst. The Ullmann reaction involves the coupling of an aryl halide and an amine in the presence of a copper catalyst.
Aplicaciones Científicas De Investigación
BDCAA has been studied for its potential use in scientific research, particularly in the field of medicinal chemistry. It has been found to have potential as a ligand for G protein-coupled receptors (GPCRs) and as a potential inhibitor of enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE). BDCAA has also been studied for its potential use as an anticancer agent.
Propiedades
IUPAC Name |
6-bromo-N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-7-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrClNO2/c16-11-7-14-15(20-6-5-19-14)8-13(11)18-9-10-3-1-2-4-12(10)17/h1-4,7-8,18H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZYFGLBUXBSWNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)Br)NCC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-N-[(2-chlorophenyl)methyl]-2,3-dihydro-1,4-benzodioxin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl (3-{[(3R*,4R*)-3-hydroxy-4-(4-morpholinyl)-1-piperidinyl]methyl}-1H-indol-1-yl)acetate](/img/structure/B5231041.png)
![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)

![N-(3,4-dimethylphenyl)-2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)acetamide](/img/structure/B5231066.png)
![4-[(2-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(phenylthio)ethyl]benzamide](/img/structure/B5231074.png)
![diisopropyl [anilino(2-hydroxyphenyl)methyl]phosphonate](/img/structure/B5231080.png)
![3-ethyl-5-{2-[(3-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231092.png)

![N-[2-(3-chlorophenyl)ethyl]-3-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]propanamide](/img/structure/B5231119.png)
![N-[3-nitro-5-(3-pyridinyloxy)phenyl]-2-(3-nitro-1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B5231132.png)
![N-(1-{1-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B5231139.png)

![5-[2-(1-ethyl-4(1H)-quinolinylidene)ethylidene]-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5231152.png)